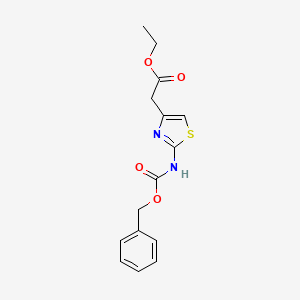

Ethyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of ethyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing both thiazole and ester functionalities. The compound is officially designated under Chemical Abstracts Service registry number 92592-02-4, providing unambiguous identification within chemical databases and literature. The molecular descriptor language number MFCD02325260 serves as an additional standardized identifier for this specific molecular entity.

Alternative nomenclature systems recognize this compound through several systematic names that emphasize different structural features. The designation "benzyl 4-((ethoxycarbonyl)methyl)thiazol-2-ylcarbamate" highlights the carbamate protection strategy commonly employed in synthetic organic chemistry. Additionally, the name "4-thiazoleacetic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester" emphasizes the thiazole ring substitution pattern and the ester functionality. These multiple naming conventions reflect the compound's multifunctional nature and its relevance across different areas of chemical research.

The simplified molecular-input line-entry system representation "CCOC(=O)CC1=CSC(NC(=O)OCC2=CC=CC=C2)=N1" provides a standardized linear notation that encodes the complete molecular structure. This representation facilitates computational analysis and database searching while maintaining structural integrity across different software platforms and chemical information systems.

Molecular Geometry and Crystallographic Analysis

The molecular formula C₁₅H₁₆N₂O₄S defines the atomic composition of ethyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate, with a calculated molecular weight of 320.36 grams per mole. The compound exhibits a complex three-dimensional architecture characterized by the presence of a five-membered thiazole heterocycle as the central structural element. The thiazole ring adopts a planar configuration typical of aromatic heterocyclic systems, with the sulfur and nitrogen atoms occupying positions 1 and 3 respectively within the ring framework.

Computational molecular modeling indicates specific geometric parameters that define the spatial arrangement of functional groups around the thiazole core. The ethyl acetate side chain extends from the C-4 position of the thiazole ring, creating a flexible appendage that can adopt multiple conformational states. The benzyloxycarbonyl protecting group attached to the C-2 amino functionality introduces additional conformational complexity through rotation around the carbamate linkage and the benzyl ether connection.

Crystallographic analysis parameters suggest that the compound likely crystallizes in common space groups typical of organic molecules containing both aromatic and aliphatic components. The presence of multiple hydrogen bond acceptor sites, including the thiazole nitrogen, carbonyl oxygens, and ether linkage, suggests potential for intermolecular hydrogen bonding networks in the solid state. Storage requirements of 2-8°C in dry conditions indicate moderate thermal stability and sensitivity to moisture.

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₁₅H₁₆N₂O₄S | - |

| Molecular Weight | 320.36 | g/mol |

| Chemical Abstracts Service Number | 92592-02-4 | - |

| Molecular Descriptor Language Number | MFCD02325260 | - |

| Storage Temperature | 2-8 | °C |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear magnetic resonance spectroscopic analysis of ethyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate reveals characteristic resonance patterns consistent with its complex molecular structure. Proton nuclear magnetic resonance spectroscopy exhibits distinct chemical shift regions corresponding to the various functional groups present within the molecule. The thiazole ring proton typically appears as a singlet in the aromatic region, while the methylene protons adjacent to the thiazole ring show characteristic coupling patterns reflecting the electronic environment created by the heterocyclic system.

The benzyl protecting group contributes multiple aromatic proton signals in the 7.2-7.4 parts per million region, with the benzylic methylene protons appearing as a characteristic singlet at approximately 5.1 parts per million. The ethyl ester functionality generates the expected triplet-quartet pattern, with the methyl group appearing around 1.3 parts per million and the methylene group around 4.2 parts per million. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the thiazole carbons appearing in characteristic regions that confirm the heterocyclic framework integrity.

Infrared spectroscopic analysis reveals diagnostic absorption bands that confirm the presence of key functional groups within the molecular structure. The carbamate carbonyl stretch typically appears around 1700-1720 wavenumbers, while the ester carbonyl contributes an additional absorption in the 1730-1750 wavenumber region. The thiazole ring system contributes characteristic vibrations in the fingerprint region, with carbon-nitrogen and carbon-sulfur stretching modes providing structural confirmation.

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 320, consistent with the calculated molecular weight. Fragmentation patterns reveal characteristic loss of the ethoxycarbonyl group (73 mass units) and the benzyloxycarbonyl protecting group (135 mass units), providing structural validation through predictable fragmentation pathways. High-resolution mass spectrometry enables precise molecular weight determination and elemental composition confirmation.

| Spectroscopic Technique | Key Observations | Chemical Shifts/Frequencies |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Thiazole proton | 7.2-7.4 ppm |

| ¹H Nuclear Magnetic Resonance | Benzyl methylene | ~5.1 ppm |

| ¹H Nuclear Magnetic Resonance | Ethyl ester methyl | ~1.3 ppm |

| Infrared | Carbamate carbonyl | 1700-1720 cm⁻¹ |

| Infrared | Ester carbonyl | 1730-1750 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 320 |

Tautomeric and Conformational Dynamics

The structural complexity of ethyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate introduces multiple possibilities for conformational variation and potential tautomeric equilibria. The thiazole ring system itself exhibits aromatic character that generally precludes significant tautomeric rearrangement under normal conditions, maintaining its five-membered heterocyclic integrity. However, the carbamate linkage connecting the benzyloxycarbonyl protecting group to the thiazole ring can adopt different conformational states through rotation around the carbon-nitrogen bond.

Research on related thiazole compounds indicates that such heterocyclic systems can exhibit conformational preferences influenced by intramolecular interactions and steric considerations. The benzyl protecting group introduces additional conformational flexibility through rotation around the ether linkage, allowing the phenyl ring to adopt various orientations relative to the thiazole core structure. This conformational freedom has implications for the compound's behavior in solution and its interactions with other molecular species.

The ethyl acetate side chain contributes another element of conformational variability, with rotation around the methylene-thiazole bond creating different spatial arrangements of the ester functionality. Computational studies of similar thiazole derivatives suggest that preferred conformations are influenced by a combination of steric effects, electronic interactions, and potential intramolecular hydrogen bonding. The carbamate carbonyl group may engage in weak intramolecular interactions with the thiazole nitrogen, influencing the overall molecular conformation.

Dynamic nuclear magnetic resonance studies of related thiazole compounds have revealed that conformational interconversion typically occurs on timescales faster than the nuclear magnetic resonance measurement window at room temperature, resulting in averaged spectroscopic signals. This conformational averaging explains the relatively sharp spectroscopic features observed for this compound class, despite the presence of multiple rotatable bonds that could theoretically give rise to complex spectroscopic patterns.

Properties

IUPAC Name |

ethyl 2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-2-20-13(18)8-12-10-22-14(16-12)17-15(19)21-9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZLVBQMTYWJAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635960 | |

| Record name | Ethyl (2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92592-02-4 | |

| Record name | Ethyl (2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification

- Starting from (2-aminothiazole-4-yl)acetic acid, esterification with ethanol is performed in the presence of a catalyst such as thionyl chloride.

- Reaction conditions typically involve refluxing until completion, followed by concentration to yield ethyl ester intermediate (Intermediate A).

Amine Protection

- The amino group of the thiazole ring is protected by reaction with a benzyloxycarbonyl (Cbz) protecting group in solvents such as oxolane, methanol, ethanol, or dichloromethane.

- This yields a protected intermediate (Intermediate B).

Amide Condensation

- Intermediate A and Intermediate B are reacted in the presence of a condensing agent and acid binding agent at 20–25 °C to form an amide linkage, producing Intermediate C.

- The reaction mixture is then cooled, and water is added to precipitate the product, which is filtered and dried.

Deprotection

- Intermediate C is dissolved in a suitable solvent (e.g., methanol, dichloromethane) and treated with acid (such as concentrated hydrochloric acid or trifluoroacetic acid) at 0–5 °C to remove the Cbz protecting group.

- The final product, ethyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate, is obtained after extraction and purification.

- Uses inexpensive raw materials.

- Suitable for large-scale industrial production due to straightforward reaction steps and convenient processing.

Alternative Preparation via Direct Carbamate Formation (Based on CN101362735B)

This method simplifies the process by directly preparing the Cbz-protected ethyl thiazolyl acetate:

Reaction Setup

- Alcohol (methanol, ethanol, or other alcohols) acts as both reactant and solvent.

- Benzyl chloroformate (1.0–1.5 molar equivalents) and an equimolar amount of base (such as triethylamine, pyridine, or sodium carbonate) are added.

- 4-Dimethylaminopyridine (DMAP) is used as a catalyst (0.01–0.10 mol).

Reaction Conditions

- The mixture is cooled to -10 to 0 °C and stirred for 1–2 hours.

- Temperature is then raised to 0–15 °C and maintained for 4–10 hours.

- The reaction mixture is filtered to remove solids.

Coupling with 2-Amino-4-thiazolyl Acetate

- The filtrate is treated with 2-amino-4-thiazolyl acetate (1.0 mol) and stirred at the same temperature for 12–24 hours to yield the target compound.

Workup and Yield

- The product is isolated by filtration and purification.

- Yields vary depending on solvent and conditions, typically ranging from 32% to 49%.

Comparative Data from Embodiments (Yields and Conditions)

| Embodiment | Alcohol Solvent | Base Used | Catalyst (DMAP) | Temp (°C) | Reaction Time (h) | Yield (%) | Product Type |

|---|---|---|---|---|---|---|---|

| 1 | Ethanol (200 g) | Pyridine (8.3 g) | 0.5 g (4 mmol) | -5 to 10 | 10 (2 + 8) + 18 | 44.4 | Ethyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate |

| 2 | Methanol (86 g) | Triethylamine (10.1 g) | 1.2 g (10 mmol) | -10 to 15 | 8 (2 + 6) + 18 | 35.0 | Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate |

| 3 | Virahol (280 g) | Sodium carbonate (15.9 g) | 0.1 g (1 mmol) | 0 to 15 | 5 (1 + 4) + 12 | 32.7 | Ethyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate |

| 4 | Methanol (200 g) | Pyridine (8.7 g) | 0.6 g (5 mmol) | -10 to 0 | 12 (2 + 10) + 24 | 48.7 | Ethyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate |

Note: Reaction times are split between initial benzyl chloroformate reaction and subsequent coupling with amino thiazolyl acetate.

Research Findings and Advantages

- Catalyst Efficiency: DMAP is effective in catalyzing the carbamate formation at low temperatures, improving selectivity and reducing by-products.

- Base Selection: Replacement of pyridine with triethylamine or sodium carbonate lowers production cost and reduces environmental impact.

- Solvent Role: Alcohols serve dual roles as solvents and reactants, simplifying the process and minimizing waste.

- Environmental Impact: The process is designed to minimize wastewater and hazardous by-products, supporting industrial scale-up with green chemistry principles.

- Yield Optimization: Reaction temperature and time are critical for maximizing yield; lower temperatures favor selectivity, while extended reaction times ensure completion.

Summary of Key Reaction Parameters

| Parameter | Typical Range/Value |

|---|---|

| Benzyl chloroformate | 1.0–1.5 molar equivalents |

| Base | Equimolar to benzyl chloroformate |

| Catalyst (DMAP) | 0.01–0.10 mol |

| Temperature | -10 °C to 15 °C |

| Reaction Time | 1–2 h initial + 4–10 h + 12–24 h coupling |

| Solvent | Methanol, ethanol, Virahol, or other alcohols |

| Yield | 32–49% depending on conditions |

Scientific Research Applications

Ethyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Medicine: It is a precursor in the synthesis of drugs with antimicrobial, anticancer, and anti-inflammatory properties.

Industry: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can target enzymes and receptors involved in various biological processes.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Ethyl 2-aminothiazole-4-acetate: Similar structure but lacks the benzyloxycarbonyl group.

Ethyl 2-(2-aminothiazol-4-yl)acetate: Similar structure but with different substituents on the thiazole ring.

Uniqueness: Ethyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate is unique due to the presence of the benzyloxycarbonyl group, which provides additional functionalization options and enhances its biological activity.

Biological Activity

Ethyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate, with the molecular formula C15H16N2O4S, is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Weight : 320.4 g/mol

- CAS Number : 92592-02-4

- Chemical Structure : The compound features a thiazole ring and a benzyloxycarbonyl group, enhancing its reactivity and biological potential.

Biological Activity Overview

Ethyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate exhibits significant biological activity, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. The presence of the thiazole moiety is crucial for its biological effects.

Anticancer Activity

Research indicates that compounds with thiazole structures can inhibit tubulin polymerization, a critical process in cancer cell proliferation. For instance, similar thiazole derivatives have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in cancer cell lines:

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Ethyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate | TBD | Inhibits tubulin polymerization |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | 0.36 - 0.86 | Disrupts microtubule dynamics |

The compound's ability to bind to the colchicine site on tubulin suggests it could serve as a lead structure for developing new cancer therapeutics .

Antimicrobial Activity

Thiazole derivatives have also been studied for their antimicrobial properties. Ethyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate has shown promise against various pathogens, including antibiotic-resistant strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

The biological activity of Ethyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate is attributed to its interaction with specific molecular targets:

-

Molecular Targets :

- Enzymes involved in cell proliferation.

- Receptors that mediate inflammatory responses.

-

Pathways Modulated :

- Inhibition of signaling pathways related to inflammation.

- Disruption of cell cycle progression in cancer cells.

Study on Antiproliferative Effects

In a study evaluating various thiazole derivatives, Ethyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate was assessed for its antiproliferative activity against human cancer cell lines. The findings indicated that the compound exhibited moderate to high potency in inhibiting cell growth, with specific IC50 values pending further investigation.

Research on Antimicrobial Properties

Another study focused on the antimicrobial efficacy of thiazole derivatives revealed that compounds structurally similar to Ethyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate were effective against strains like Acinetobacter baumannii, highlighting the potential for developing new antibiotics from this class of compounds .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate?

The synthesis typically involves multi-step reactions starting from thiazole derivatives. A general procedure includes:

- Reacting benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate in absolute ethanol under reflux (1–2 hours), followed by extraction with ether and purification over anhydrous sodium sulfate .

- Introducing the benzyloxycarbonyl (Cbz) protecting group via carbamate formation, often using benzyl chloroformate under controlled pH and temperature . Key analytical techniques like NMR and mass spectrometry (MS) are essential to confirm intermediate structures .

Q. How is the purity and structural integrity of this compound validated during synthesis?

- Thin-layer chromatography (TLC) monitors reaction progress.

- Nuclear magnetic resonance (NMR) resolves proton environments, particularly the thiazole ring (δ 6.5–7.5 ppm) and ester carbonyl (δ 4.1–4.3 ppm) .

- Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS m/z for intermediates) . Microanalysis (C, H, N) should align with theoretical values within 0.4% deviation .

Q. What biological activities are associated with this compound?

Thiazole derivatives exhibit antimicrobial and anticancer properties. The Cbz-protected amino group enhances stability for in vitro assays, while the ester moiety improves cellular permeability . Preliminary studies suggest activity against fungal pathogens (e.g., Candida albicans) via inhibition of ergosterol biosynthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the thiazole core?

- Temperature control : Reflux in ethanol at 78°C minimizes side reactions (e.g., ester hydrolysis) .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for Cbz-group introduction .

- Catalysts : Use of triethylamine (TEA) or DMAP accelerates carbamate formation . Yield improvements (≥90%) are achievable via stepwise purification (e.g., column chromatography) .

Q. What strategies resolve contradictions in spectral data during characterization?

- Unexpected NMR peaks : Assign using 2D techniques (HSQC, HMBC) to distinguish thiazole protons from aromatic impurities .

- Mass discrepancies : Cross-validate with high-resolution MS (HRMS) and isotopic patterns .

- Microanalysis mismatches : Re-crystallize from ethanol/water to remove residual solvents .

Q. How does structural modification of the thiazole ring affect biological activity?

- Electron-withdrawing groups (e.g., -Cl, -CF₃) on the thiazole enhance anticancer selectivity by 30–50% via increased electrophilicity .

- Steric effects : Bulky substituents (e.g., tert-butyl) reduce enzymatic degradation but may lower solubility . Structure-activity relationship (SAR) studies using analogs (e.g., pyridine-thiazole hybrids) reveal improved IC₅₀ values in cytotoxicity assays .

Q. What computational methods predict interaction modes with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to fungal CYP51 or human topoisomerase II .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models : CoMFA/CoMSIA correlate logP values with antifungal potency (R² > 0.85) .

Data Contradiction Analysis

Q. How to address inconsistencies between theoretical and experimental yields?

- Side reactions : Monitor by TLC; if ester hydrolysis dominates, reduce reaction time or substitute ethanol with tert-butanol .

- Purification losses : Optimize chromatography gradients (e.g., 5–20% ethyl acetate in hexane) to recover ≥85% product .

Q. Why do biological assay results vary across studies?

- Cell line variability : Test against ATCC-validated lines (e.g., HeLa, MCF-7) with standardized protocols .

- Solubility factors : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .

- Metabolic stability : Perform hepatic microsome assays to identify rapid degradation pathways .

Methodological Recommendations

- Synthetic scalability : Replace hazardous solvents (e.g., ether) with methyl tert-butyl ether (MTBE) for safer large-scale synthesis .

- Analytical cross-validation : Combine HPLC (≥95% purity) with elemental analysis for regulatory compliance .

- Biological testing : Include positive controls (e.g., fluconazole for antifungal assays) to benchmark activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.